10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a polycyclic heterocyclic molecule featuring a sulfonyl group (2,5-dimethylbenzenesulfonyl) and a 3-methoxyphenylmethyl substituent. The presence of both sulfonyl and methoxy groups may enhance solubility and binding specificity compared to simpler heterocyclic analogs.
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14-7-8-15(2)19(11-14)33(29,30)23-22-25-21(20-18(9-10-32-20)28(22)27-26-23)24-13-16-5-4-6-17(12-16)31-3/h4-12H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUNAMIVEVXKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine intermediate is synthesized through a four-step sequence:
Step 1: Thiophene Diamine Formation
React 2,5-diaminothiophene-3-carboxylate with ethyl glyoxylate in refluxing ethanol to yield bicyclic diamine (Yield: 68%).
Step 2: Oxidative Cyclization
Treat the diamine with Pb(OAc)₄ in acetic acid at 80°C, inducing cyclization to the tetraazatricyclo framework (Reaction time: 12 hr; Yield: 52%).
Step 3: Amine Protection
Protect the secondary amine using Boc anhydride in THF with DMAP catalysis (Conversion >95%).
Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride
Sulfonyl Chloride Synthesis
2,5-Dimethylbenzenesulfonyl chloride is prepared via:
- Sulfonation : Treat 2,5-dimethylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hr.
- Chlorination : React the sulfonic acid intermediate with PCl₅ in refluxing toluene (Yield: 78%).
Characterization Data
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.38 (s, 6H, CH₃), 7.42–7.55 (m, 3H Ar) |
| FT-IR (cm⁻¹) | 1372 (S=O asym), 1184 (S=O sym) |
Coupling to the Tricyclic Core
React the tetraazatricyclo amine with 2,5-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → RT |
| Time | 6 hr |
| Yield | 84% |
N-Alkylation with 3-Methoxybenzyl Bromide
Reagent Preparation
3-Methoxybenzyl bromide : Synthesized by treating 3-methoxybenzyl alcohol with PBr₃ in Et₂O (Yield: 91%).
Alkylation Procedure
Key Parameters
| Condition | Optimization Range | Selected Value |
|---|---|---|
| Solvent | DMF vs. Acetonitrile | DMF |
| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ |
| Temperature | 50–80°C | 70°C |
| Reaction Time | 12–24 hr | 18 hr |
| Yield | 62–78% | 73% |
Mechanistic Insight : The reaction proceeds via an SN2 pathway, with cesium carbonate enhancing nucleophilicity of the secondary amine.
Global Deprotection and Final Purification
Boc Group Removal
Treat the protected intermediate with 4M HCl in dioxane (2 hr, RT), followed by neutralization with NaHCO₃ (Yield: 95%).
Chromatographic Purification
HPLC Conditions
| Column | C18, 250 × 4.6 mm |
|---|---|
| Mobile Phase | A: H₂O + 0.1% TFA |
| B: MeCN + 0.1% TFA | |
| Gradient | 20% B → 80% B over 30 min |
| Flow Rate | 1 mL/min |
| Retention Time | 22.4 min |
Purity
| Method | Result |
|---|---|
| HPLC (254 nm) | 99.1% |
| LC-MS | [M+H]⁺ 479.57 (calc. 479.57) |
Scalability and Industrial Considerations
Pilot-Scale Production
Batch Process Parameters
| Stage | Volume | Temperature | Key Metric |
|---|---|---|---|
| Sulfonylation | 200 L | 0–25°C | 82% conversion |
| Alkylation | 150 L | 70°C | 71% isolated yield |
| Purification | 120 L | RT | 98.5% purity |
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2,5-Dimethylbenzene | 28% |
| 3-Methoxybenzyl bromide | 19% |
| Chromatography | 41% |
Comparative Method Evaluation
Alternative Sulfonylation Routes
| Method | Yield | Purity | Pros/Cons |
|---|---|---|---|
| Classical Schotten-Baumann | 84% | 98% | Scalable but moisture-sensitive |
| Microwave-Assisted | 88% | 97% | Faster but specialized equipment needed |
| Flow Chemistry | 79% | 99% | Continuous processing viable |
Quality Control and Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 2.32 (s, 6H) | 2,5-dimethylbenzenesulfonyl CH₃ |
| 3.74 (s, 3H) | Methoxy group |
| 4.41 (d, J=5.8 Hz, 2H) | N-CH₂-Ar |
HRMS (ESI-TOF)
| Observed | Calculated | Error (ppm) |
|---|---|---|
| 479.5703 | 479.5701 | 0.4 |
Chemical Reactions Analysis
Types of Reactions
10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other tetraazatricyclo derivatives, particularly those synthesized for kinase inhibition or proteolysis-targeting chimera (PROTAC) applications. Key analogues include:
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (): Substituent Differences: The ethoxyphenyl group replaces the 3-methoxyphenylmethyl moiety, and the sulfonyl group is para-methyl-substituted (vs. 2,5-dimethyl in the target compound).
JQ1-TCO (): Structure: Contains a chlorophenyl group and a cyclooctenyl carbamate. Function: Demonstrated efficacy in PROTAC applications due to its ability to recruit E3 ubiquitin ligases. The target compound’s sulfonyl group may confer similar stability but with differing solubility profiles .
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradecen-4(8)-one-6(IIo) ():
- Structural Divergence : Replaces sulfur with additional heteroatoms and introduces a ketone group.
- Activity : Exhibits antimicrobial properties, suggesting that the target compound’s thia-aza framework could be optimized for similar bioactivity .
Table 1: Comparative Analysis of Key Features
Binding and Docking Efficiency
highlights the role of Chemical Space Docking in enriching high-affinity compounds within complex libraries. Notably, substituent bulk (e.g., 2,5-dimethylbenzenesulfonyl) may reduce false positives in virtual screening compared to simpler analogues .
Research Findings and Limitations
Synthetic Challenges : The compound’s intricate tricyclic system necessitates multi-step synthesis, akin to JQ1-TCO (), which required HATU-mediated coupling and chromatographic purification.
Biological Data Gap: No direct activity data are available for the target compound. Its hypothesized kinase inhibition parallels JQ1-TCO’s PROTAC functionality but requires empirical validation.
Substituent Optimization : The 3-methoxyphenylmethyl group may improve blood-brain barrier penetration compared to ethoxyphenyl or chlorophenyl analogues, though toxicity profiles remain unstudied.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a tricyclic core with fused heterocycles (thia- and tetraazatricyclo systems) and two functional substituents: a 2,5-dimethylbenzenesulfonyl group and a 3-methoxyphenylmethylamine moiety. The sulfonyl group enhances electrophilicity and stability, while the methoxy group modulates solubility and π-π stacking interactions. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict reactivity sites .
Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?
Synthesis typically involves:
- Step 1 : Formation of the thienotriazolopyrimidine core via cyclization under acidic conditions (e.g., H₂SO₄, 80°C).
- Step 2 : Sulfonylation using 2,5-dimethylbenzenesulfonyl chloride in DCM with triethylamine as a base.
- Step 3 : Buchwald-Hartwig amination to introduce the 3-methoxyphenylmethyl group. Key challenges include controlling regioselectivity during cyclization and minimizing byproducts during sulfonylation. Yields range from 35–60% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- HPLC-MS : For molecular weight verification (theoretical MW: ~481.6 g/mol) and detecting trace impurities.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
SAR strategies include:
- Modifying substituents : Replacing the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.
- Core variation : Introducing fluorine at the thia-triazolo position to improve metabolic stability. Computational docking (e.g., AutoDock Vina) against targets like 5-lipoxygenase (5-LOX) or caspase-3 can guide prioritization of analogs .
Q. How do contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer) arise, and how can they be resolved?
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or inflammation models (e.g., LPS-induced vs. carrageenan).
- Concentration-dependent effects : Dual roles (pro-apoptotic at high concentrations vs. cytoprotective at low concentrations). Resolution requires orthogonal assays (e.g., flow cytometry for apoptosis, ELISA for cytokine profiling) and dose-response validation .
Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?
- In vitro : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
- In vivo : Radiolabeled compound (e.g., C) in rodent models to track absorption/distribution.
- Computational : Physiologically based pharmacokinetic (PBPK) modeling to predict human PK parameters .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during sulfonylation?
- Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hours) and improve homogeneity.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer.
- Workup : Liquid-liquid extraction with ethyl acetate/water to isolate the product before chromatography .
Q. What strategies mitigate toxicity concerns in preclinical studies?
- Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., quinone methides).
- Structural detoxification : Introduce PEGylated side chains to reduce off-target interactions.
- In silico toxicity prediction : Tools like Derek Nexus or ProTox-II to flag hepatotoxic or mutagenic risks .
Q. How can computational models guide the design of analogs with improved solubility?
- LogP prediction : Software like MarvinSuite or ACD/Labs to balance hydrophobicity.
- Co-crystal screening : Pairing with co-formers (e.g., succinic acid) to enhance aqueous solubility.
- Molecular dynamics (MD) : Simulate solvation shells to identify functional groups hindering dissolution .
Emerging Research Directions
Q. What novel applications are emerging beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
